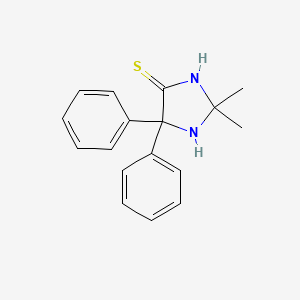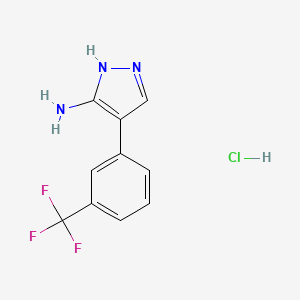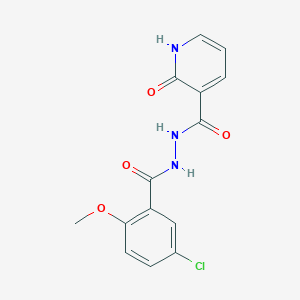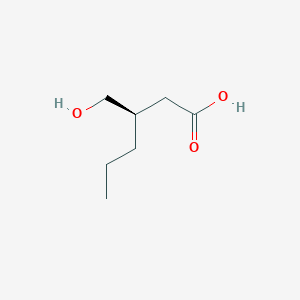![molecular formula C9H11FN2O B12946025 trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)
trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine: is an organic compound with the molecular formula C9H11FN2O. It is characterized by a cyclobutane ring substituted with an amine group and a pyridyl group that is fluorinated at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction, where a fluorinated pyridine derivative reacts with the cyclobutane intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents and catalysts to ensure efficient and cost-effective synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the pyridyl group to a piperidine derivative.
Substitution: The fluorine atom on the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its biological activity in drug discovery programs.
Industry:
- Utilized in the development of novel materials with specific properties.
- Applied in the synthesis of agrochemicals and other industrial chemicals .
Wirkmechanismus
The mechanism of action of trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The fluorinated pyridyl group enhances its binding affinity and specificity, while the cyclobutane ring provides structural rigidity. These interactions can influence various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
- trans-3-[(2-Chloro-4-pyridyl)oxy]cyclobutanamine
- trans-3-[(2-Bromo-4-pyridyl)oxy]cyclobutanamine
- trans-3-[(2-Methyl-4-pyridyl)oxy]cyclobutanamine
Comparison:
- Binding Affinity: The fluorinated derivative often exhibits higher binding affinity due to the electron-withdrawing nature of the fluorine atom.
- Reactivity: The presence of fluorine can influence the reactivity of the compound, making it more resistant to certain chemical transformations.
- Biological Activity: The unique properties of the fluorinated compound can result in distinct biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C9H11FN2O |
|---|---|
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
3-(2-fluoropyridin-4-yl)oxycyclobutan-1-amine |
InChI |
InChI=1S/C9H11FN2O/c10-9-5-7(1-2-12-9)13-8-3-6(11)4-8/h1-2,5-6,8H,3-4,11H2 |
InChI-Schlüssel |
FRQIMCXOUHEASE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1OC2=CC(=NC=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)
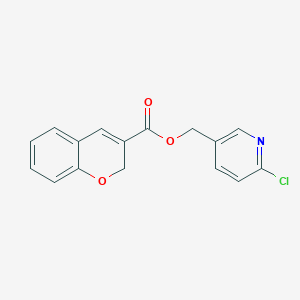
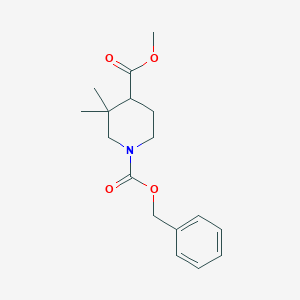
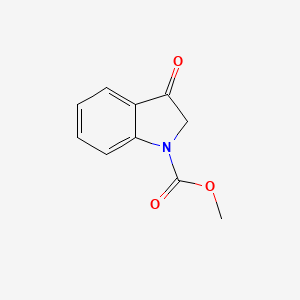
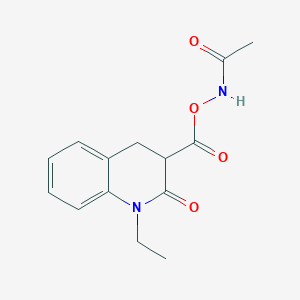
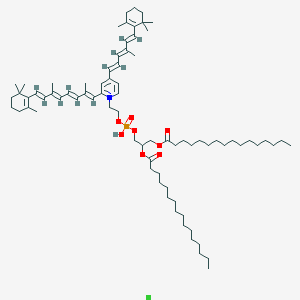
![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
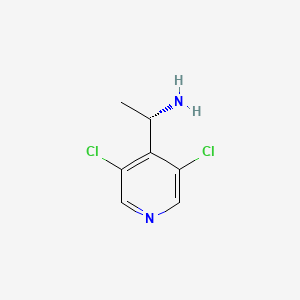

![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
